molecular formula C24H19F3N4O B10926425 3-cyclopropyl-N-(3,4-difluorophenyl)-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3-cyclopropyl-N-(3,4-difluorophenyl)-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10926425
M. Wt: 436.4 g/mol
InChI Key: XFURZZUHDYQHCY-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-(3,4-difluorophenyl)-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes multiple fluorine atoms, a cyclopropyl group, and a pyrazolo[3,4-b]pyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-(3,4-difluorophenyl)-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of fluorine atoms and other substituents via nucleophilic or electrophilic substitution reactions.

    Amidation: Formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-(3,4-difluorophenyl)-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-cyclopropyl-N-(3,4-difluorophenyl)-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-viral activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-(3,4-difluorophenyl)-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-cyclopropyl-N-(3,4-difluorophenyl)-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide include:

    Fluoroquinolones: Such as ciprofloxacin and norfloxacin, which also contain fluorine atoms and have antibacterial properties.

    Pyrazolo[3,4-b]pyridines: Other derivatives with different substituents that may have varying biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and the resulting biological activities. The presence of multiple fluorine atoms and the cyclopropyl group may enhance its stability, bioavailability, and interaction with molecular targets.

Properties

Molecular Formula

C24H19F3N4O

Molecular Weight

436.4 g/mol

IUPAC Name

3-cyclopropyl-N-(3,4-difluorophenyl)-6-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H19F3N4O/c1-2-15-11-18(24(32)29-16-7-10-19(26)20(27)12-16)21-22(13-3-4-13)30-31(23(21)28-15)17-8-5-14(25)6-9-17/h5-13H,2-4H2,1H3,(H,29,32)

InChI Key

XFURZZUHDYQHCY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C4CC4)C(=O)NC5=CC(=C(C=C5)F)F

Origin of Product

United States

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